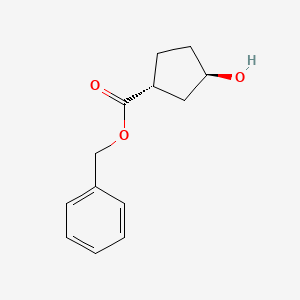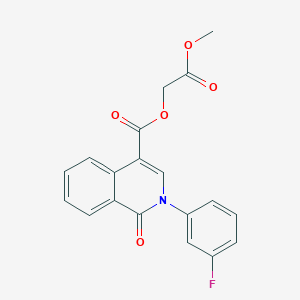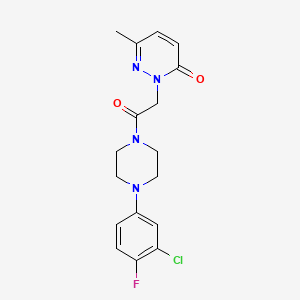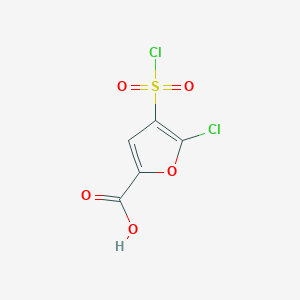![molecular formula C18H22N2O3S B2395306 N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide CAS No. 881937-70-8](/img/structure/B2395306.png)
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely an organic compound consisting of multiple functional groups, including an amide and a sulfonamide group. The presence of these groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various functional groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The amide and sulfonamide groups, in particular, are reactive and could undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity .Scientific Research Applications
Antiviral Properties
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide has shown promise in antiviral research, particularly against cytomegalovirus (CMV). A study highlighted its role as a novel selective nonnucleoside inhibitor of CMV replication. This compound, along with structural analogs, does not inhibit viral DNA synthesis, transcription, and translation but interferes with viral DNA maturation and packaging, indicating its unique mechanism of action against CMV. The study's findings contribute to understanding the molecular interactions and resistance mechanisms, suggesting potential therapeutic applications for CMV infections (Buerger et al., 2001).
Antimicrobial Activity
Research on derivatives of N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide has shown significant antimicrobial activity. A study involving the synthesis of novel sulfonamide derivatives demonstrated potent antibacterial and antifungal effects, surpassing reference drugs in efficacy against various Gram-positive, Gram-negative bacteria, and fungi. This indicates the potential for developing new antimicrobial agents based on this compound for treating infections (Ghorab et al., 2017).
Development of Fluorescent Probes
The chemical structure of N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is conducive to modifications for creating fluorescent molecular probes. A study on the synthesis of fluorescent solvatochromic dyes, which included derivatives with similar structural motifs, demonstrated the utility of such compounds in developing ultrasensitive fluorescent probes. These can be applied in biological research to study various events and processes, showcasing the versatility of this chemical scaffold in creating tools for scientific investigation (Diwu et al., 1997).
Cardiac Myosin Activation
Investigations into sulfonamidophenylethylamide analogs, closely related to N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide, have identified potential cardiac myosin activators. These compounds, through in vitro and in vivo studies, showed promising effects on improving cardiac function, highlighting their potential in treating systolic heart failure. The selective activation of cardiac myosin suggests these derivatives could offer a novel therapeutic strategy for heart failure management (Manickam et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-9-16(10-8-13)24(22,23)19-12-11-17(21)20-18-14(2)5-4-6-15(18)3/h4-10,19H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVAVUQBEUMKBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2395228.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)
![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)
![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)


